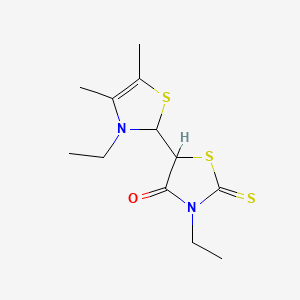![molecular formula C24H19N3O5 B12471368 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide](/img/structure/B12471368.png)
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzamid-Kern, eine Nitrophenylgruppe und einen Dioxooctahydrocyclopropa[f]isoindol-Bestandteil umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamid beinhaltet in der Regel mehrstufige organische ReaktionenDie Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um die gewünschte Produktausbeute und -reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von Durchflussreaktoren und fortschrittlichen katalytischen Systemen beinhalten, um die Reaktions-Effizienz und Skalierbarkeit zu optimieren. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. lösungsmittelfreie Bedingungen und wiederverwendbare Katalysatoren, wird ebenfalls untersucht, um die Umweltbelastung zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann Nitrogruppen zu Aminen oder anderen funktionellen Gruppen reduzieren.
Substitution: Diese Reaktion kann bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend für das Erreichen der gewünschten Ergebnisse .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation hydroxylierte Derivate liefern, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. Antikrebs- und entzündungshemmende Wirkungen.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Vorläufer für funktionalisierte Polymere eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, darunter Veränderungen in zellulären Signalwegen und Genexpression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize the reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoesäure: Ein potenter Inhibitor der Aldo-Keto-Reduktase AKR1C3, der in der Krebsforschung eingesetzt wird.
3,4-Dihydropyrimidin-2(1H)-one: Verbindungen mit verschiedenen biologischen Aktivitäten, die mit Methoden der grünen Chemie synthetisiert werden.
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C24H19N3O5 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C24H19N3O5/c28-22(25-13-4-6-14(7-5-13)27(31)32)12-2-1-3-15(10-12)26-23(29)20-16-8-9-17(19-11-18(16)19)21(20)24(26)30/h1-10,16-21H,11H2,(H,25,28) |
InChI-Schlüssel |
LMFYXGMENIJJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![4-(hydroxyamino)-N-[2-(naphthalen-2-yloxy)ethyl]-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide](/img/structure/B12471286.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
amino}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B12471292.png)
![(1R,2R,4S,5S,7s,9s)-9-butyl-7-((3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide](/img/structure/B12471296.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12471301.png)
![8B-Methoxy-1'-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2'-indol]-3'-one](/img/structure/B12471305.png)


![3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12471338.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)
